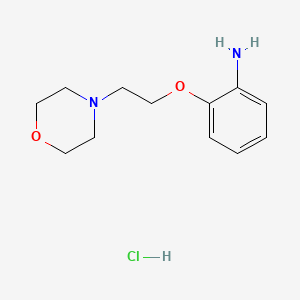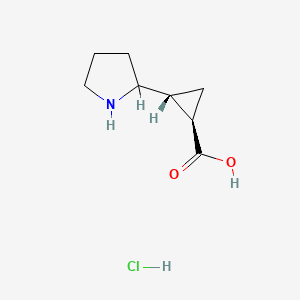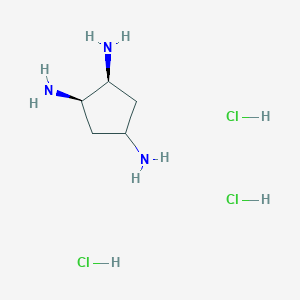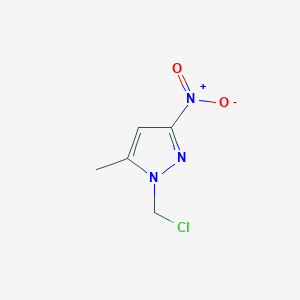![molecular formula C18H17FN4O B2916080 N-[1-(4-fluorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 951598-08-6](/img/structure/B2916080.png)
N-[1-(4-fluorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[1-(4-fluorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide” is a compound that belongs to the class of triazole-pyrimidine hybrids. These compounds have been studied for their potential neuroprotective and anti-neuroinflammatory properties .
Synthesis Analysis
The synthesis of such compounds involves a series of steps. The compounds are designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of similar compounds has been accomplished using ethyl lactate as a starting material .Molecular Structure Analysis
The molecular structure of these compounds is analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a series of steps involving various reagents . The reactions are carried out under specific conditions to ensure the formation of the desired product .Aplicaciones Científicas De Investigación
Neuroprotective and Anti-neuroinflammatory Agent
N-[1-(4-fluorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: and its derivatives have shown potential as neuroprotective and anti-neuroinflammatory agents. These compounds can inhibit endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway, which are crucial in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Antiviral Activity
Compounds with the triazole moiety have been studied for their antiviral properties. Specifically, derivatives of this compound have been tested against a range of RNA and DNA viruses, showing promise as potent antiviral agents with the potential to treat conditions like Coxsackie B4 virus infections .
Anticancer Properties
The triazole ring is a common feature in many pharmacological agents due to its ability to interact with various biological targets. Derivatives of N-[1-(4-fluorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide are being explored for their anticancer activities, as they can bind to cancer cell receptors and inhibit growth .
Crystallography and Structural Analysis
The crystal structure of related compounds provides valuable insights into the molecular configuration, which is essential for understanding the interaction with biological targets. This information is crucial for the design of new drugs and the improvement of existing ones .
Antimicrobial and Antibacterial Applications
Triazole derivatives are known for their antimicrobial properties. Research into compounds such as N-[1-(4-fluorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide could lead to the development of new antibiotics that are effective against resistant strains of bacteria .
Pharmaceutical Synthesis
The compound serves as a building block in pharmaceutical synthesis. Its structural features make it a valuable precursor in the creation of a variety of drugs, especially those targeting neurological disorders and infections .
Mecanismo De Acción
Direcciones Futuras
The research indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . Future studies are warranted to compare the neuroprotective activity of the active compounds with positive control and to address the outcome in differentiated SH-SY5Y cells as well as the SH-SY5Y and HMC-3 co-culture .
Propiedades
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]-1-(4-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c1-12-3-9-16(10-4-12)23-11-17(21-22-23)18(24)20-13(2)14-5-7-15(19)8-6-14/h3-11,13H,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXKMZXJVLUJOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NC(C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-fluorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Furan-2-yl)phenyl]methanamine;hydrochloride](/img/structure/B2916000.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide](/img/structure/B2916003.png)
![4-[4-(2-Chlorophenoxy)phenylsulfonylamino]benzoic acid](/img/structure/B2916006.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![5-Chloro-6-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2916010.png)
![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2916013.png)
![1-{2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)phenyl]-1H-pyrrol-3-yl}-2-{[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}ethan-1-one](/img/structure/B2916014.png)



![[1-(Oxan-2-yl)cyclobutyl]methanamine](/img/structure/B2916018.png)
